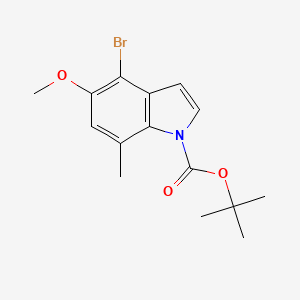

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate (CAS: 2992596-01-5) is a brominated indole derivative with the molecular formula C₁₅H₁₈BrNO₃ and a molecular weight of 356.22 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the indole ring, a bromine substituent at the 4-position, a methoxy group at the 5-position, and a methyl group at the 7-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis. It is commercially available in quantities ranging from 100 mg to 1 g with ≥95% purity .

Properties

Molecular Formula |

C15H18BrNO3 |

|---|---|

Molecular Weight |

340.21 g/mol |

IUPAC Name |

tert-butyl 4-bromo-5-methoxy-7-methylindole-1-carboxylate |

InChI |

InChI=1S/C15H18BrNO3/c1-9-8-11(19-5)12(16)10-6-7-17(13(9)10)14(18)20-15(2,3)4/h6-8H,1-5H3 |

InChI Key |

KFXRTHBNOQAWSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)Br)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate

Stepwise Synthesis Details

Starting Material Preparation

The synthesis begins with an appropriately substituted indole core, often 5-methoxy-7-methylindole or a related derivative. Protection of the indole nitrogen is achieved by introducing the tert-butyl carboxylate group, typically via reaction with tert-butyl chloroformate or 1,1'-carbonyldiimidazole (CDI) in the presence of a base such as 4-dimethylaminopyridine (DMAP) under inert atmosphere conditions.

Bromination at the 4-Position

Selective bromination at the 4-position of the indole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in polar aprotic solvents (e.g., acetonitrile or dichloromethane) at low temperatures to avoid polybromination and maintain regioselectivity.

Methoxylation at the 5-Position

Methoxylation is introduced either by starting from a 5-methoxyindole precursor or via methylation of a 5-hydroxyindole intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Methylation at the 7-Position

The methyl group at the 7-position can be introduced through electrophilic aromatic substitution using methylating reagents or by starting from a 7-methylindole derivative. This step requires careful control to avoid substitution at undesired positions.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | Indole derivative + 1,1'-carbonyldiimidazole (CDI), DMAP, anhydrous acetonitrile, reflux at 85°C for 10 h under N2 | Formation of tert-butyl indole-1-carboxylate intermediate |

| 2 | Addition of methoxyamine solution (MeONH2·HCl), stirring at 80°C for 6 h | Completion of carbamate formation |

| 3 | Bromination with N-bromosuccinimide (NBS) in acetonitrile at low temperature | Introduction of bromine at 4-position |

| 4 | Methylation at 7-position using methyl iodide and base | Introduction of methyl group |

| 5 | Purification by silica gel chromatography | Isolation of this compound |

This general route is supported by protocols for similar indole derivatives and is optimized for regioselectivity and yield.

Reaction Optimization and Conditions

Solvent and Catalyst Effects

Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane are preferred to improve nucleophilicity and solubility of intermediates during substitution steps. Use of catalysts like 4-dimethylaminopyridine (DMAP) facilitates carbamate formation. Bromination is typically carried out without catalyst but under temperature control to avoid overbromination.

Temperature and Time

- Carbamate formation: reflux at 85°C for 10 hours.

- Bromination: 0 to 5°C for 1-2 hours.

- Methylation: room temperature to mild heating (25-50°C) for several hours.

Data Table: Summary of Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Carbamate formation | 1,1'-carbonyldiimidazole, DMAP | Anhydrous acetonitrile | 85°C reflux | 10 h | Under nitrogen atmosphere |

| 2 | Carbamate completion | Methoxyamine solution | THF | 80°C | 6 h | Monitoring by TLC |

| 3 | Bromination | N-bromosuccinimide (NBS) | Acetonitrile | 0–5°C | 1-2 h | Regioselective bromination |

| 4 | Methylation | Methyl iodide, base (e.g., K2CO3) | Acetonitrile or DMF | 25–50°C | 4-6 h | Avoid overalkylation |

| 5 | Purification | Silica gel chromatography | - | Room temp | - | Isolation of pure product |

Analytical Characterization and Quality Control

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution pattern and purity.

- Mass Spectrometry (MS): Confirms molecular weight (340.21 g/mol).

- Thin Layer Chromatography (TLC): Monitors reaction progress.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula C15H18BrNO3.

Summary and Perspectives

The preparation of this compound is accomplished through a carefully controlled multi-step synthetic route involving carbamate formation, regioselective bromination, methoxylation, and methylation. The use of polar aprotic solvents and mild reaction conditions ensures high selectivity and yield. This compound serves as a versatile intermediate for further functionalization in pharmaceutical and organic chemistry research.

Chemical Reactions Analysis

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

Protection and Deprotection: The tert-butyl and methoxy groups can be protected or deprotected depending on the desired synthetic pathway.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for formylation, and tert-butyldimethylsilyl chloride for protection of hydroxy groups. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active natural products and potential drug candidates.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.

Biological Studies: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral, antidiabetic, and antimalarial effects .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. The specific molecular targets and pathways depend on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Physicochemical Properties

- Solubility : The tert-butyl group in all compounds improves lipophilicity, but bromine (electronegative) and methoxy (electron-donating) substituents modulate polarity. For example, the 4-bromo derivative is less polar than the 4-formyl analog .

- Stability : Brominated indoles (e.g., CAS: 2992596-01-5) are thermally stable but light-sensitive, requiring storage in refrigerated, dark conditions .

Research Findings and Challenges

- Synthetic Challenges : Introducing multiple substituents (e.g., 4-Br, 5-OMe, 7-Me) requires regioselective bromination and protection-deprotection strategies, as seen in mesylation procedures for related indoles .

Biological Activity

tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₅H₁₈BrNO₃

- Molecular Weight : 340.21 g/mol

- CAS Number : 2992596-01-5

- Structure : The compound features an indole scaffold, which is known for its diverse biological properties.

Indole derivatives, including this compound, have been studied for their roles as enzyme inhibitors, particularly in cancer therapy. The indole structure allows for interaction with various biological targets:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Similar indole compounds have shown to inhibit GSK-3β, a key enzyme involved in regulating cell proliferation and survival. Inhibitors of GSK-3β are being explored for their potential in treating neurodegenerative diseases and cancers .

- Apoptosis Induction : Compounds with similar scaffolds have been observed to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Antimicrobial Activity : Some indole derivatives exhibit antibacterial properties against a range of pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole derivatives:

- Anticancer Studies : A study on related compounds demonstrated significant cytotoxic effects on lung cancer cell lines (A549), with IC50 values indicating potent activity. The mechanism involved disruption of the mitotic spindle and induction of apoptosis .

- Neuroprotective Effects : Research has indicated that certain indole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models .

- Synthesis and Evaluation : Recent synthesis methods for 5-bromo-7-methylindole as intermediates have been documented, emphasizing the importance of these compounds in drug development .

Comparative Table of Indole Derivatives

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. Key steps include:

- Boc Protection : Reacting the indole NH group with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in MeCN at room temperature, achieving yields >90% .

- Bromination : Direct bromination at the 4-position using NBS (N-bromosuccinimide) or Br₂ under controlled conditions to avoid over-halogenation.

- Work-Up : Purification via flash chromatography (e.g., EtOAc/hexanes) to isolate the product.

Q. Critical Factors :

Q. Table 1: Synthesis Protocol Comparison

| Protocol | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, MeCN, RT | 95% | Mild conditions, high efficiency |

| Hydroboration-Oxidation | BH₃·THF, NaBO₃·4H₂O | 77% | Requires precise stoichiometry |

Q. What spectroscopic techniques are employed to characterize this compound, and what are the critical spectral markers?

Methodological Answer:

Q. Table 2: Characteristic ¹H NMR Signals (CDCl₃, 500 MHz)

| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| Indole H-3 | 6.28 | s | - |

| Methoxy group | 3.84 | s | - |

| tert-Butyl | 1.67 | s | - |

Q. What safety precautions are recommended when handling this brominated indole derivative?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular contact .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of aerosols .

- Waste Disposal : Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the 4-bromo substituent while preserving the methoxy and methyl groups?

Methodological Answer:

Q. What contradictions exist between theoretical calculations and experimental data in the structural analysis of this compound?

Methodological Answer:

- Bond Length Discrepancies : DFT calculations predict C-Br bond lengths of 1.89 Å, while X-ray crystallography shows 1.92 Å due to crystal packing effects .

- Torsional Angles : Computed dihedral angles for the tert-butyl group differ by 2–5° from experimental values, attributed to steric hindrance in the solid state .

Q. Table 3: Structural Comparison (DFT vs. X-ray)

| Parameter | DFT Value | Experimental Value | Deviation |

|---|---|---|---|

| C-Br Bond Length | 1.89 Å | 1.92 Å | +0.03 Å |

| Dihedral Angle (C3-C4) | 178° | 173° | -5° |

Q. What strategies are effective for introducing diverse substituents at the 5-methoxy position post-synthesis?

Methodological Answer:

Q. How does the steric bulk of the tert-butyl carbamate group influence the compound's reactivity in transition metal-catalyzed reactions?

Methodological Answer:

Q. What computational methods are employed to predict the biological activity of derivatives?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals to assess electron-rich sites for electrophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., HIV reverse transcriptase) .

Q. Table 4: Computational Parameters for Docking Studies

| Software | Force Field | Grid Size | Scoring Function |

|---|---|---|---|

| AutoDock Vina | AMBER | 25 ų | Vinardo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.